Comparative Potency: Hsd17B13-IN-12 vs. HSD17B13-IN-48 for Estradiol Inhibition
Both Hsd17B13-IN-12 and HSD17B13-IN-48 are reported HSD17B13 inhibitors. However, Hsd17B13-IN-12 is documented to inhibit the enzyme's activity against two different substrates, leukotriene B3 and estradiol, each with an IC50 of ≤ 0.1 μM . In contrast, HSD17B13-IN-48 is only reported with an IC50 of ≤ 0.1 μM against estradiol . This difference in reported substrate activity may influence experimental outcomes depending on the specific disease model.
| Evidence Dimension | Inhibitory activity against leukotriene B3 |
|---|---|
| Target Compound Data | IC50 ≤ 0.1 μM |
| Comparator Or Baseline | HSD17B13-IN-48: IC50 not reported |
| Quantified Difference | Data not available for comparator |
| Conditions | In vitro enzyme assay |
Why This Matters
Researchers studying leukotriene-dependent pathways in liver disease should select Hsd17B13-IN-12, as it is the only compound of the two with validated potency against this specific substrate.
